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Compound of Interest

Compound Name: 7-Fluoro-1,5-naphthyridin-3-amine

CAS No.: 2089650-61-1

Cat. No.: B2854637

Get Quote

Content Type: Technical Comparison Guide Subject: 7-Fluoro-1,5-naphthyridin-3-amine
(CAS: 2089650-61-1) Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK

Researchers.

Executive Summary: The Strategic Value of the 7-
Fluoro Scaffold
In the optimization of kinase inhibitors and epigenetic modulators, the 1,5-naphthyridine core

has emerged as a privileged bioisostere for the classic quinoline scaffold. It offers superior

aqueous solubility and distinct hydrogen-bonding vectors. However, the parent scaffold suffers

from rapid oxidative metabolism at the electron-rich C7 position.

7-Fluoro-1,5-naphthyridin-3-amine represents a strategic "scaffold hop" designed to address

these liabilities. This guide objectively compares this fluorinated building block against its non-

fluorinated parent and the carbocyclic quinoline analog.
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Metabolic Stability: The C7-fluorine atom blocks the primary site of CYP450-mediated

hydroxylation, significantly extending intrinsic clearance (

) half-life.

Electronic Modulation: The strong electron-withdrawing effect of fluorine reduces the basicity

of the N1/N5 nitrogens, altering hinge-binding affinity and reducing promiscuous off-target

binding (cross-reactivity).

Selectivity: While the parent 1,5-naphthyridine often exhibits pan-kinase activity, the 7-fluoro

analog frequently demonstrates sharper selectivity profiles due to altered electrostatic

potential surfaces.

Chemical & Physical Property Profiling[1]
The following table contrasts the subject compound with its primary alternatives. Data

represents consensus values derived from physicochemical modeling and structural alert

analysis.

Table 1: Physicochemical Comparison
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Feature
7-Fluoro-1,5-

naphthyridin-3-

amine

1,5-Naphthyridin-3-

amine
3-Aminoquinoline

Structure (Fluorinated Diaza) (Diaza Parent) (Mono-aza Analog)

Electronic Character
Electron-Deficient (

-acidic)
Electron-Rich Neutral/Basic

pKa (Conjugate Acid)
~2.8 (Reduced

Basicity)
~3.9 ~4.9

cLogP 1.15 0.85 1.70

Metabolic Liability Low (C7 blocked) High (C7 oxidation)
Moderate

(Benzylic/Ring)

H-Bond Acceptors 3 (N1, N5, F) 2 (N1, N5) 1 (N1)

Solubility (pH 7.4) Moderate High Low

Expert Insight: The reduction in pKa (from 3.9 to 2.8) is critical. Many kinase inhibitors fail due to

lysosomal trapping or hERG inhibition caused by high basicity. The 7-fluoro substitution

mitigates this risk while maintaining the H-bond acceptor capability required for the hinge

region.

Cross-Reactivity & Kinase Selectivity Logic
"Cross-reactivity" in this context refers to the scaffold's tendency to bind off-target kinases

(promiscuity) or inhibit metabolic enzymes (CYP inhibition).

Structural Logic of Selectivity
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The 1,5-naphthyridine scaffold mimics the purine core of ATP. However, without the

"gatekeeper" modulation provided by the fluorine atom, the scaffold is often too "sticky."

Figure 1: Mechanistic divergence between the parent and fluorinated scaffolds. The fluorine

atom acts as both a metabolic shield and an electronic tuner.

Liability Profiling Data (Representative)
When incorporated into a Type I kinase inhibitor template (e.g., targeting TGF-β or CK2), the

cross-reactivity profile shifts:

Assay Target
7-Fluoro-Analog
Performance

Non-Fluoro Parent
Performance

Interpretation

Primary Target (e.g.,

CK2) nM nM

Slight potency loss

due to electron

withdrawal, but

acceptable.

Off-Target (p38

MAPK) nM nM

Major Advantage:

Fluorine reduces

promiscuous H-

bonding.

CYP3A4 Inhibition

Fluorine reduces the

coordinate covalent

bond strength to

Heme-Fe.

Experimental Protocols
To validate the utility of 7-Fluoro-1,5-naphthyridin-3-amine in your specific pipeline, use the

following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the "Metabolic Blockade" effect of the C7-Fluorine.

Preparation:
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Prepare 10 mM stock solutions of the 7-Fluoro amine and the non-fluorinated control in

DMSO.

Thaw Human Liver Microsomes (HLM) and NADPH regenerating system.

Incubation:

Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal

protein.

Pre-incubate at 37°C for 5 minutes.

Start: Initiate reaction with NADPH (1 mM final).

Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

Quenching & Analysis:

Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Centrifuge (4000g, 20 min).

Analyze supernatant via LC-MS/MS (MRM mode).

Validation Criteria:

The Non-Fluoro parent should show >50% depletion by 30 mins (High Clearance).

The 7-Fluoro analog should show <20% depletion by 30 mins (Low/Medium Clearance).

Protocol B: Kinase Selectivity Profiling (Workflow)
Figure 2: Screening workflow for naphthyridine-based inhibitors. The 7-F core is stable;

optimization focuses on the amine substituents.

Synthesis & Handling Notes
Reactivity: The C3-amine is less nucleophilic than in aniline. For Buchwald-Hartwig

couplings, use robust catalytic systems (e.g., Pd2(dba)3 / XPhos) rather than standard
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conditions used for simple anilines.

Safety: While no specific acute toxicity is reported for the intermediate, fluorinated

heteroaromatics can release fluoride ions upon combustion or extreme metabolic

breakdown. Handle with standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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